molecular formula C14H17N3O4S B13749380 Acetamide, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)- CAS No. 116758-62-4

Acetamide, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-

Cat. No.: B13749380
CAS No.: 116758-62-4
M. Wt: 323.37 g/mol
InChI Key: PMQLQSBNIJQMIV-UHFFFAOYSA-N
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Description

Acetamide, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)- is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of an acetamide group attached to a thiadiazole ring, which is further substituted with a 4-ethoxy-3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)- typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution with the Phenyl Group: The 4-ethoxy-3,5-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using suitable phenyl derivatives.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.

    Substitution: The phenyl ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Halogenated, nitrated, and sulfonated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine: A related compound with similar structural features but different functional groups.

    3,5-Dimethoxy-4-ethoxyphenethylamine: Another similar compound with variations in the substitution pattern on the phenyl ring.

Uniqueness

Acetamide, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)- is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

116758-62-4

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

N-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C14H17N3O4S/c1-5-21-12-10(19-3)6-9(7-11(12)20-4)13-16-17-14(22-13)15-8(2)18/h6-7H,5H2,1-4H3,(H,15,17,18)

InChI Key

PMQLQSBNIJQMIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C2=NN=C(S2)NC(=O)C)OC

Origin of Product

United States

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